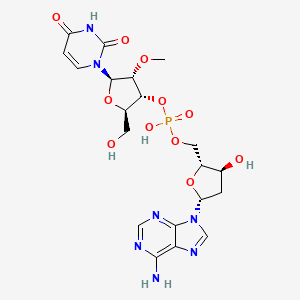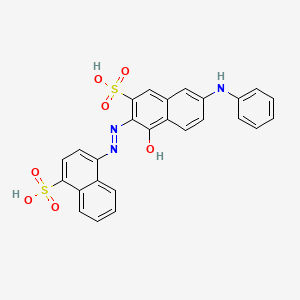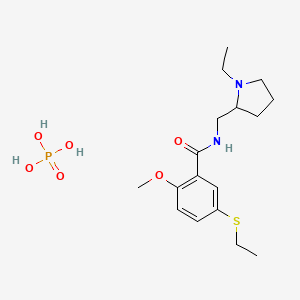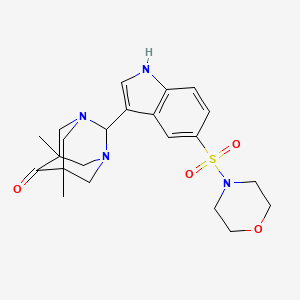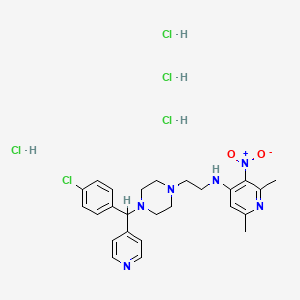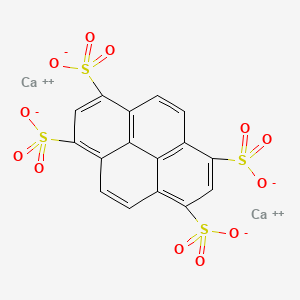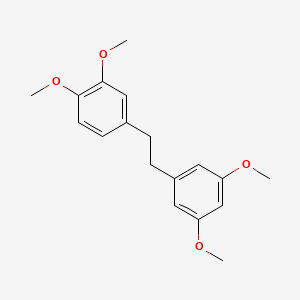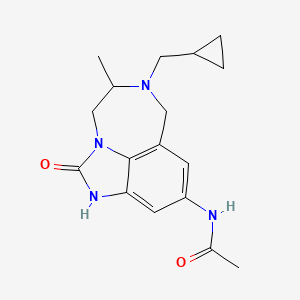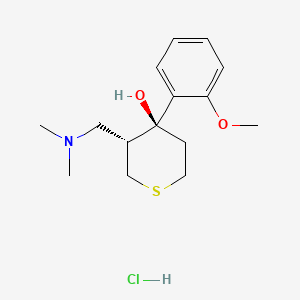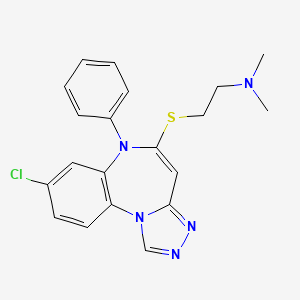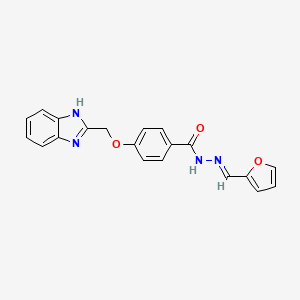
2,4-Diethylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylbenzenesulfonic acid is an organic compound with the molecular formula C10H14O3S. It is a sulfonic acid derivative of diethylbenzene, characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, and a sulfonic acid group (-SO3H) attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylbenzenesulfonic acid typically involves the sulfonation of 2,4-diethylbenzene. This process is carried out by reacting 2,4-diethylbenzene with concentrated sulfuric acid (H2SO4) or fuming sulfuric acid (oleum). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective sulfonation at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2,4-diethylbenzenesulfonic acid follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors where 2,4-diethylbenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then subjected to separation and purification processes to isolate the desired sulfonic acid product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. under specific conditions, it can still participate in reactions such as nitration and halogenation.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group (-SO3-) under reducing conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acid groups under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Nitration: Nitro derivatives of 2,4-diethylbenzenesulfonic acid.
Halogenation: Halogenated derivatives of 2,4-diethylbenzenesulfonic acid.
Reduction: Sulfonate derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diethylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its strong acidic nature.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and other chemical products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2,4-diethylbenzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The sulfonic acid group can donate protons (H+), facilitating the formation of reactive intermediates in electrophilic substitution reactions. Additionally, the compound can interact with biological molecules, influencing enzyme activity and protein function through its acidic properties.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the ethyl groups present in 2,4-diethylbenzenesulfonic acid.
2,4-Dimethylbenzenesulfonic Acid: Similar structure but with methyl groups instead of ethyl groups.
p-Toluenesulfonic Acid: Contains a single methyl group at the para position relative to the sulfonic acid group.
Uniqueness: 2,4-Diethylbenzenesulfonic acid is unique due to the presence of two ethyl groups, which influence its reactivity and solubility compared to other sulfonic acids. The ethyl groups provide steric hindrance and electron-donating effects, making it distinct in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63877-58-7 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
AMUGDZXUAMBOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


